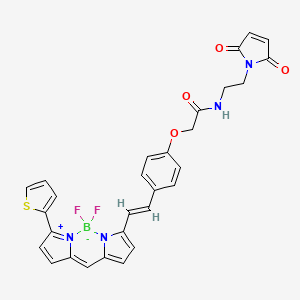
4-Pyrimidinamine, N-(1R,2R,4S)-bicyclo(2.2.1)hept-2-yl-2-methyl-5-(4-(trifluoromethyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BHF-177 is a positive allosteric modulator at the GABAB receptor. It was shown to reduce self-administration of nicotine in animal studies.
Scientific Research Applications
Insecticidal and Acaricidal Properties
- Pyrimidinamine derivatives, such as those containing a phenyloxazole moiety, have shown promising insecticidal and acaricidal activities. For instance, a specific derivative exhibited significant activity against Aphis fabae (black bean aphid) and Tetranychus cinnabarinus (carmine spider mite), surpassing the efficacy of some commercial insecticides (Zhang et al., 2019).
Electrophoretic Separation in Pharmaceutical Analysis
- Nonaqueous capillary electrophoresis of pyrimidinamine derivatives, including those structurally similar to 4-Pyrimidinamine, has been developed for separating imatinib mesylate and related compounds, offering a potential technique for quality control in pharmaceuticals (Ye et al., 2012).
Synthesis of Heterocyclic Compounds
- Pyrimidinamines have been used in the synthesis of various heterocyclic compounds like (imidazo[1,2-c]pyrimidin-2-yl)phenylmethanones, demonstrating their utility in the creation of complex chemical structures (Danswan et al., 1989).
Histamine-3 Receptor Inverse Agonists
- A novel series of 3,4-diaza-bicyclo[4.1.0]hept-4-en-2-ones, related to pyrimidinamine, have been identified as potent histamine-3 receptor inverse agonists, suggesting potential applications in treating sleep disorders (Hudkins et al., 2015).
Anticonvulsant, Hypoglycemic, and Anti-Inflammatory Potential
- Some bicyclo[2.2.1]heptane derivatives of pyrimidinamines have shown significant anticonvulsant, hypoglycemic, and anti-inflammatory activities, indicating their potential in developing new therapeutic agents (Aboul-Enein et al., 2006).
Application in AIDS Chemotherapy
- Pyrimidine, a component of nucleic acid, is noted for its potential application in AIDS chemotherapy. Studies on pyrazole-based pyrimidine scaffolds, including those with pyrimidinamine structures, highlight their significance in drug discovery (Ajani et al., 2019).
Anticonvulsant Activity in Epilepsy Research
- N-substituted bicyclo[2.2.1] hept-5-ene-2,3-dicarboximides, structurally related to pyrimidinamines, have been tested for anticonvulsant activity, offering insights into new treatments for epilepsy (Obniska et al., 2005).
Synthesis of Heterocyclic Compounds with Bornane Structure
- The bornane structure integrated with butadienes, including those derived from pyrimidinamine compounds, has been explored for creating novel heterocyclic compounds (Lalk et al., 1999).
properties
CAS RN |
917896-43-6 |
|---|---|
Product Name |
4-Pyrimidinamine, N-(1R,2R,4S)-bicyclo(2.2.1)hept-2-yl-2-methyl-5-(4-(trifluoromethyl)phenyl)- |
Molecular Formula |
C19H20F3N3 |
Molecular Weight |
347.39 |
IUPAC Name |
N-[(1R,2R,4S)-2-bicyclo[2.2.1]heptanyl]-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine |
InChI |
InChI=1S/C19H20F3N3/c1-11-23-10-16(13-4-6-15(7-5-13)19(20,21)22)18(24-11)25-17-9-12-2-3-14(17)8-12/h4-7,10,12,14,17H,2-3,8-9H2,1H3,(H,23,24,25)/t12-,14+,17+/m0/s1 |
InChI Key |
ADHZHPOKTRHZGT-DXCKQFNASA-N |
SMILES |
CC1=NC=C(C(=N1)NC2CC3CCC2C3)C4=CC=C(C=C4)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BHF-177; BHF 177; BHF177. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3-azidopropyl)-2-[4-[(E)-2-(2-fluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;fluoride](/img/structure/B605983.png)


![(6~{S})-8-(3-pyrimidin-4-yl-1~{H}-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B605987.png)





